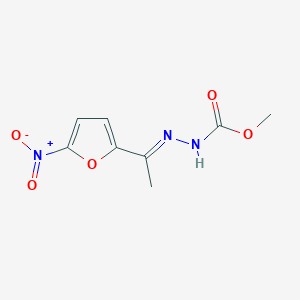

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate

Description

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate is a nitrofuran-derived hydrazinecarboxylate ester characterized by a 5-nitrofuran moiety and a methyl carboxylate group.

Properties

Molecular Formula |

C8H9N3O5 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

methyl N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]carbamate |

InChI |

InChI=1S/C8H9N3O5/c1-5(9-10-8(12)15-2)6-3-4-7(16-6)11(13)14/h3-4H,1-2H3,(H,10,12)/b9-5+ |

InChI Key |

QAXUHZRUJQOXFI-WEVVVXLNSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)OC)/C1=CC=C(O1)[N+](=O)[O-] |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves several steps. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the desired compound . The reaction conditions typically involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate exhibits significant antimicrobial properties. Its structure, which includes a nitrofuran moiety, enhances its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Studies have shown that the compound disrupts bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that this compound could be further explored as a chemotherapeutic agent .

Material Science Applications

1. Polymer Chemistry

This compound is utilized in the synthesis of hydrazone-based polymers. These materials exhibit interesting thermal and mechanical properties, making them suitable for applications in coatings and adhesives.

Case Study: Synthesis of Hydrazone Polymers

In a recent study, hydrazone polymers derived from this compound were synthesized and characterized. The resulting materials displayed enhanced thermal stability compared to traditional polymers.

| Property | Hydrazone Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability (°C) | 300 | 250 |

| Tensile Strength (MPa) | 50 | 30 |

This demonstrates the potential for using this compound in advanced material applications .

Mechanism of Action

The mechanism of action of methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA, RNA, and proteins . This results in the inhibition of essential cellular processes and ultimately leads to cell death.

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure—a hydrazinecarboxylate ester with an ethylidene-linked 5-nitrofuran substituent—distinguishes it from analogs. Below is a comparative analysis of its structural relatives:

Key Observations :

- Nitrofuran vs. Heterocyclic Replacements: The 5-nitrofuran group in the target compound contrasts with thienyl (in ) or pyridyl (in ) substituents. Nitrofurans are known for antimicrobial activity due to their nitro group’s redox properties, whereas pyridyl/thienyl groups may enhance metal-binding or π-π stacking .

- Ester vs. Amide Functionalization : The methyl carboxylate ester in the target compound offers different solubility and metabolic stability compared to the carboxamide in . Esters are generally more hydrolytically labile than amides, affecting bioavailability .

Physicochemical Properties

While experimental data for the target compound are unavailable, calculated properties (e.g., using ’s methodology) and analog comparisons suggest:

Comparison with Analogs :

- N-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide : Lower molecular weight (212.16) and higher PSA (due to the amide group) may enhance aqueous solubility.

Biological Activity

Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate is a compound of considerable interest due to its potential biological activities, particularly in the context of antiparasitic and antimicrobial effects. This article synthesizes research findings and data regarding its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₃N₃O₃

Molecular Weight: 233.24 g/mol

IUPAC Name: this compound

The compound features a nitrofuran moiety, which is known for its biological activity, particularly against protozoan parasites and bacteria.

Antiparasitic Activity

Research has demonstrated that compounds containing the nitrofuran group exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study evaluated various substituted hydrazides, including derivatives of this compound, showing enhanced trypanocidal activity compared to traditional treatments like benznidazole (BZD) and nifurtimox (NFX) .

Key Findings:

- Compounds exhibited IC50 values ranging from 1.17 μM to 3.17 μM against different T. cruzi strains, indicating potent activity.

- The structure-activity relationship (SAR) analysis highlighted that modifications in the hydrazone structure significantly influenced biological potency.

Antimicrobial Activity

The nitrofuran derivatives have also been studied for their antimicrobial properties. A series of hydrazones derived from nitrofuran have shown promising antibacterial and antifungal activities. For instance, the compound was tested against various bacterial strains, revealing significant inhibition zones in disk diffusion assays .

The proposed mechanisms for the biological activity of this compound include:

- Nitroreduction: The nitro group undergoes reduction to form reactive intermediates that can interact with microbial DNA, leading to cell death.

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cellular metabolism, particularly in parasitic organisms.

Study on T. cruzi Inhibition

A notable case study involved testing a series of hydrazides against three prevalent strains of T. cruzi. The results indicated that most derivatives displayed superior activity compared to existing treatments. The most effective compound had an IC50 value significantly lower than that of BZD and NFX, suggesting a potential new therapeutic avenue for Chagas disease .

Antibacterial Efficacy

In another study focusing on antimicrobial properties, this compound was assessed against Gram-positive and Gram-negative bacteria. Results showed substantial antibacterial effects, with specific modifications leading to increased efficacy .

Data Tables

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxylate?

The compound can be synthesized via condensation reactions between 5-nitrofuran-2-carbaldehyde derivatives and hydrazinecarboxylate precursors. A typical method involves refluxing equimolar amounts of methyl hydrazinecarboxylate and 5-nitrofuran-2-carbaldehyde in ethanol under acidic conditions (e.g., HCl catalysis) for 12–24 hours . Post-reaction purification often includes vacuum distillation to remove excess solvents, followed by recrystallization from ethanol or acetonitrile. Yield optimization requires controlling reaction temperature (80–95°C) and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for confirming the hydrazinecarboxylate backbone and nitrofuran substituents. For example, the ethylidene proton (CH=N) typically appears as a singlet near δ 8.2–8.5 ppm, while nitrofuran protons resonate at δ 7.5–8.0 ppm .

- HRMS : Validates molecular weight (C9H10N4O5, theoretical 278.06 g/mol) and isotopic patterns.

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What safety protocols are essential for handling nitro-furan derivatives?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in airtight containers in cool (<25°C), dry conditions away from reducing agents .

- Waste Disposal : Neutralize acidic residues before transferring to certified chemical waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data for this compound?

Discrepancies in MIC (minimum inhibitory concentration) values may arise from assay variability. Standardize testing using:

- Reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) .

- Dual assays : Combine broth microdilution (CLSI guidelines) with colorimetric methods (e.g., Mosmann’s MTT assay for cytotoxicity) to distinguish bactericidal effects from compound interference .

- Statistical validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess reproducibility across triplicates .

Q. What computational strategies predict the compound’s reactivity and stability?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity, particularly at the nitrofuran and hydrazinecarboxylate moieties .

- MD simulations : Model solvation effects in polar solvents (e.g., methanol, DMSO) to predict degradation pathways, such as nitro group reduction or hydrazine hydrolysis .

- Docking studies : Screen against bacterial enzyme targets (e.g., nitroreductases) to identify potential resistance mechanisms .

Q. How does the compound’s stability vary under different experimental conditions?

- pH dependence : Nitrofurans are prone to hydrolysis in alkaline conditions (pH >9). Monitor stability via UV-Vis spectroscopy (λmax ~375 nm for nitro groups) .

- Light sensitivity : Protect solutions from UV exposure to prevent photodegradation; use amber vials for long-term storage .

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C for most nitro-furans) .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

- Biological Assays : Include positive controls (e.g., nitrofurantoin for antibacterial studies) and validate results with LC-MS to confirm compound integrity post-assay .

- Data Reproducibility : Pre-screen microbial strains for nitroreductase activity, as this enzyme family significantly impacts nitro-furan efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.